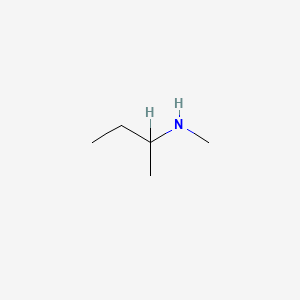

n-Methylbutan-2-amine

Description

Overview of n-Methylbutan-2-amine as a Secondary Aliphatic Amine

This compound, with the chemical formula C₅H₁₃N, is classified as a secondary aliphatic amine. cymitquimica.comnih.gov This classification is due to the nitrogen atom being bonded to two alkyl groups—a methyl group and a sec-butyl group—and one hydrogen atom. evitachem.com Structurally, it is a derivative of sec-butylamine (B1681703) where a methyl group has substituted one of the hydrogen atoms on the nitrogen. nih.govevitachem.com This compound presents as a colorless to pale yellow liquid at room temperature and possesses a characteristic amine odor. cymitquimica.comsigmaaldrich.com

As a chiral molecule, this compound can exist as two distinct stereoisomers, a property that is significant in specialized chemical applications. The presence of the amine functional group makes it a weak base and allows it to participate in various chemical reactions, including nucleophilic substitutions. cymitquimica.com It is soluble in water and organic solvents, which adds to its versatility in different reaction media. cymitquimica.com Research has also identified it as a human metabolite, particularly in the context of cancer metabolism. nih.govevitachem.comebi.ac.uk

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 7713-69-1 |

| Molecular Formula | C₅H₁₃N |

| Molecular Weight | 87.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | -75.00 °C |

| Density | 0.724 g/cm³ |

| Flash Point | 35.00 °C |

Sources: cymitquimica.comnih.govcymitquimica.comsigmaaldrich.comthegoodscentscompany.com

Significance in Advanced Organic Synthesis and Chemical Development

This compound serves as a crucial intermediate and building block in advanced organic synthesis. evitachem.comcymitquimica.com Its utility stems from the reactivity of the secondary amine group, which can be readily functionalized. Common synthesis methods to produce this compound itself include the N-methylation of sec-butylamine using methylating agents or through reductive amination processes involving aldehydes or ketones. evitachem.com

In chemical development, the compound is primarily used in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. evitachem.comcymitquimica.com Its branched alkyl structure can be exploited to introduce specific steric and electronic properties into a target molecule, which is particularly useful in drug design and the creation of specialized polymers. solubilityofthings.com For instance, its derivatives can be used as catalyst scaffolds in asymmetric synthesis, where the compound's steric bulk can influence the stereochemical outcome of a reaction. vulcanchem.com

Scope of Academic Inquiry: A Multidisciplinary Research Perspective

The academic interest in this compound extends beyond its role in synthesis. In analytical chemistry, it is used as a reagent, for example, in the detection of certain primary amines. The hydrochloride salt form of this compound has been identified as a chiral ligand that binds to benzodiazepine (B76468) receptors, which are located on the surface of neurons, indicating its potential utility in neurochemical research.

Furthermore, its identification as a human metabolite has opened avenues for its study in biochemistry and medicine, particularly in understanding metabolic pathways related to diseases like cancer. evitachem.comebi.ac.uk The study of its structural and electronic properties, through techniques such as NMR and mass spectrometry, contributes to the fundamental understanding of amine chemistry. nih.gov This multidisciplinary interest highlights the compound's versatility and importance in various scientific fields, from materials science to molecular biology. sigmaaldrich.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| sec-Butylamine |

| Methyl iodide |

| Dimethyl sulfate |

| Sodium triacetoxyborohydride (B8407120) |

| Ammonia (B1221849) |

| Acetone |

| Sulfuric acid |

| Sodium borohydride (B1222165) |

| Tetrahydrofuran |

| Nickel(II) chloride hexahydrate |

| Dichloromethane |

| Magnesium sulfate |

| Phenylisocyanate |

Structure

3D Structure

Propriétés

IUPAC Name |

N-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFSCIWXNSXGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998379 | |

| Record name | N-Methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7713-69-1 | |

| Record name | N-Methyl-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7713-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,1-Dimethylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007713691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1-dimethylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Design for N Methylbutan 2 Amine and Its Derivatives

N-Methylation Strategies for Secondary Amine Synthesis

The direct introduction of a methyl group onto a primary amine, such as sec-butylamine (B1681703), is a primary approach for the synthesis of N-methylbutan-2-amine. This can be accomplished through classical alkylation reactions or more modern catalytic methods.

Alkylation Reactions with Methylating Agents

A traditional and straightforward method for the synthesis of this compound involves the direct N-alkylation of sec-butylamine with a suitable methylating agent. evitachem.com Common methylating agents for this purpose include methyl halides (e.g., methyl iodide) or dimethyl sulfate. evitachem.comrsc.org

This reaction is a nucleophilic substitution where the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic methyl group of the alkylating agent. The reaction typically proceeds as follows:

CH₃CH₂CH(NH₂)CH₃ + CH₃-X → [CH₃CH₂CH(NHCH₃)CH₃]⁺X⁻

sec-butylamine + Methylating Agent → N-methyl-sec-butylammonium salt

The resulting ammonium (B1175870) salt is then treated with a base to yield the free secondary amine, this compound.

A significant challenge in this approach is the potential for over-alkylation. Since the product, this compound, is also a nucleophile, it can react further with the methylating agent to form a tertiary amine and subsequently a quaternary ammonium salt. masterorganicchemistry.comresearchgate.net Controlling the reaction conditions, such as the stoichiometry of the reactants, temperature, and the choice of base, is crucial to maximize the yield of the desired secondary amine. The use of a hindered or weak base can sometimes help to minimize the formation of the quaternary ammonium salt. researchgate.net

Table 1: Common Methylating Agents for N-Alkylation

| Methylating Agent | Formula | Key Characteristics |

| Methyl Iodide | CH₃I | Highly reactive, but can be expensive and produce iodide waste. masterorganicchemistry.com |

| Dimethyl Sulfate | (CH₃)₂SO₄ | A potent and cost-effective methylating agent, but it is highly toxic. rsc.org |

| Methyl Bromide | CH₃Br | A gaseous reagent that offers good reactivity. |

Catalytic N-Methylation Approaches

In recent years, more sustainable and efficient catalytic methods for N-methylation have been developed. These approaches often utilize more environmentally benign C1 sources like methanol (B129727), formaldehyde, or even carbon dioxide. bohrium.comnih.govrsc.org Transition-metal catalysts, such as those based on iridium, ruthenium, or palladium, are frequently employed to facilitate these transformations. nih.govorganic-chemistry.orgwikipedia.org

For instance, iridium complexes have demonstrated high catalytic performance for the N-methylation of primary amines using methanol as the methylating agent. organic-chemistry.org Similarly, ruthenium nanoparticles supported on carbon (Ru/C) have been shown to be effective heterogeneous catalysts for the N-methylation of a variety of amines using formaldehyde. nih.gov These catalytic systems often operate under milder conditions and can offer high selectivity for the desired N-methylated product. nih.govrsc.org

Metal-free catalytic systems are also emerging. For example, mesoionic N-heterocyclic olefins (mNHOs) have been used as catalysts for the N-methylation of amines using carbon dioxide as the C1 source in the presence of a hydride donor like 9-borabicyclo[3.3.1]nonane (9-BBN). rsc.orgresearchgate.net

Reductive Amination Processes

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including this compound. masterorganicchemistry.comnumberanalytics.com This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. wikipedia.orgnumberanalytics.com

Condensation with Aldehydes and Ketones

To synthesize this compound via reductive amination, butan-2-one is condensed with methylamine (B109427). erowid.org The reaction begins with the nucleophilic attack of the methylamine on the carbonyl carbon of butan-2-one. This is followed by the elimination of a water molecule to form an imine intermediate, specifically N-methylbutan-2-imine. numberanalytics.commasterorganicchemistry.com

CH₃CH₂C(=O)CH₃ + CH₃NH₂ ⇌ CH₃CH₂C(=NCH₃)CH₃ + H₂O

Butan-2-one + Methylamine ⇌ N-methylbutan-2-imine + Water

This condensation step is typically reversible and is often favored by the removal of water from the reaction mixture. wikipedia.org The reaction is also influenced by the pH of the medium. erowid.org

Application of Specific Reducing Agents (e.g., Borohydrides)

Once the imine is formed, it is reduced in situ to the target secondary amine. A variety of reducing agents can be used for this step, with borohydride-based reagents being particularly common due to their selectivity and mild reaction conditions. numberanalytics.comchemistrysteps.com

Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently employed. masterorganicchemistry.comchemistrysteps.com Sodium cyanoborohydride is particularly advantageous because it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting ketone, which helps to minimize the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.comchemistrysteps.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective and mild reducing agent for this transformation. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Characteristics |

| Sodium Borohydride | NaBH₄ | A versatile and common reducing agent, but can also reduce the starting carbonyl compound. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines and iminium ions in the presence of ketones and aldehydes. masterorganicchemistry.comchemistrysteps.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reducing agent, often used for reductive amination. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Pt, Ni) | A "green" method that uses hydrogen gas and a metal catalyst. wikipedia.org |

Mechanism of Imine Formation and Reduction

The mechanism of reductive amination involves two key stages:

Imine Formation : The process begins with the nucleophilic addition of the primary amine (methylamine) to the electrophilic carbonyl carbon of the ketone (butan-2-one). This forms an unstable carbinolamine or hemiaminal intermediate. wikipedia.org Under slightly acidic conditions, the hydroxyl group of the hemiaminal is protonated, making it a good leaving group (water). Subsequent elimination of water leads to the formation of an iminium ion, which is then deprotonated to yield the neutral imine. masterorganicchemistry.com

Reduction : The formed imine (or its protonated form, the iminium ion) is then reduced by a hydride-donating reducing agent, such as a borohydride. chemistrysteps.com The hydride ion (H⁻) attacks the electrophilic carbon of the C=N double bond, breaking the pi bond and forming a new carbon-hydrogen bond. The resulting nitrogen anion is then protonated by a protic solvent or during workup to give the final secondary amine product, this compound. masterorganicchemistry.comchemistrysteps.com The iminium ion is generally more reactive towards nucleophilic attack by the hydride than the neutral imine. masterorganicchemistry.com

Advanced Synthetic Techniques

Modern organic synthesis has moved towards more efficient and robust methodologies. For the synthesis of N-methyl secondary amines like this compound, advanced techniques such as continuous flow synthesis, modified classical reactions, and novel catalytic systems are at the forefront of research and development.

Continuous Flow Synthesis of N-Methyl Secondary Amines

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing, offering enhanced safety, efficiency, and scalability. d-nb.info A highly efficient continuous flow process has been developed for synthesizing N-methyl secondary amines from alkyl mesylates and epoxides using aqueous methylamine. researchgate.netacs.orgvapourtec.comacs.org This method can produce a variety of N-methyl secondary amines in good to excellent yields within a short process time. researchgate.netvapourtec.com For instance, up to 10.6 g of an N-methyl secondary amine was produced with an 88% yield in a 140-minute process time. researchgate.netacs.orgvapourtec.com

The process typically involves pumping a solution of an alkyl mesylate and an aqueous solution of methylamine through heated reactors. acs.org The use of continuous flow is particularly advantageous when working with low-boiling-point reagents like methylamine, as it can be performed under pressure without the need for a sealed tube. acs.org Key features of this advanced technique include:

In-line workup: The amination procedure can incorporate an in-line workup, allowing for a fully automated process. acs.orgacs.org

Telescoped synthesis: The starting alkyl mesylate can also be produced in a continuous flow system from the corresponding alcohol, and the two steps can be combined into a single in-line process. researchgate.netacs.org

Biocatalytic Cascades: Continuous flow systems can be used to overcome incompatibilities in biocatalytic cascades, enabling multi-step enzymatic syntheses of amines that are not feasible in batch reactions. d-nb.infonih.gov This can involve generating reactive carbonyl intermediates in situ, which are then passed through packed-bed modules containing aminating biocatalysts. d-nb.info

| Substrate Type | Reagent | Conditions | Yield | Process Time | Citation |

| Alkyl Mesylates | Aqueous Methylamine | 140 °C, 10 mL SS reactors | Good to Excellent | 20 min | acs.org |

| Epoxides | Aqueous Methylamine | 140 °C, 10 mL SS reactors | Good to Excellent | 140 min | researchgate.netacs.org |

| Aldehydes | N-allyl amine | Reductive Aminase (RedAm) & GDH | Full Conversion | 4 hours | d-nb.info |

| Secondary Amines | Aqueous NaOCl | CSTR, Biphasic conditions | Optimal Conversion | Varies | beilstein-journals.org |

Table 1: Examples of Continuous Flow Synthesis of Secondary Amines.

Modifications of Gabriel Synthesis for Secondary Amine Preparation

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, using potassium phthalimide (B116566) as an ammonia (B1221849) surrogate to prevent over-alkylation. youtube.comwikipedia.orgmasterorganicchemistry.com The traditional method is generally not suitable for preparing secondary amines and often fails with secondary alkyl halides. wikipedia.org However, several modifications have been developed to extend its utility.

One significant modification involves the use of alternative Gabriel reagents. wikipedia.org Reagents such as di-tert-butyl-iminodicarboxylate are electronically similar to phthalimide but can be hydrolyzed more readily under milder conditions, and their use can be extended to the synthesis of secondary amines. wikipedia.org

Another approach allows for the synthesis of secondary amines with two different alkyl groups. youtube.com This involves a sequential, two-step alkylation process. After the first alkylation, the protecting group is modified, allowing for a second, different alkyl group to be introduced. The final deprotection under mild conditions yields the desired secondary amine. youtube.com

The cleavage of the N-alkylphthalimide intermediate is a critical step. While strong acid or base hydrolysis can be used, these harsh conditions are incompatible with sensitive functional groups. nrochemistry.comthermofisher.com The Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303) in refluxing ethanol, provides a much milder and neutral method for cleaving the phthalimide and liberating the amine. wikipedia.orgthermofisher.com

| Modification | Description | Advantage | Citation |

| Alternative Reagents | Use of reagents like di-tert-butyl-iminodicarboxylate instead of phthalimide. | Allows for synthesis of secondary amines and use of secondary alkyl halides. | wikipedia.org |

| Sequential Alkylation | A multi-step process involving two different alkylation steps. | Enables synthesis of secondary amines with two distinct alkyl substituents. | youtube.com |

| Ing-Manske Procedure | Use of hydrazine hydrate for cleavage of the N-alkylphthalimide. | Milder, neutral conditions preserve sensitive functional groups in the product. | wikipedia.orgthermofisher.com |

Table 2: Modifications of the Gabriel Synthesis for Broader Applications.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern C–N bond formation. thieme-connect.comrsc.org This methodology is highly versatile for the synthesis of secondary amines, including N-methylated derivatives, by coupling primary or secondary amines with aryl and heteroaryl halides. rsc.org

The reaction's success relies on a catalyst system comprising a palladium source and a suitable ligand. rsc.org A variety of palladium catalysts, such as Pd/C and Pd/SiO₂, have been employed. rsc.orgtandfonline.com The choice of ligand is critical to the reaction's efficiency and substrate scope. rsc.org Highly effective ligands include sterically hindered phosphines like BrettPhos and RuPhos, which can facilitate the coupling of a wide range of functionalized substrates, often with low catalyst loadings and short reaction times. rsc.org

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to furnish the N-arylated amine product and regenerate the catalyst. thieme-connect.com Early versions of this reaction required stoichiometric tin amides, which were sensitive and produced tin waste. thieme-connect.com The development of tin-free conditions, using strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), was a significant advancement. thieme-connect.comtandfonline.com

| Catalyst System | Substrates | Key Features | Citation |

| Pd₂ (dba)₃ / P(o-tolyl)₃ | Secondary amines + Aryl bromides | Tin-free conditions, uses sterically hindered base (e.g., LiHMDS, NaOt-Bu). | thieme-connect.comtandfonline.com |

| Pd/C/Zn | Aromatic amines + Alcohols | Hydrogen auto-transfer mechanism, solvent-dependent selectivity. | rsc.org |

| BrettPhos or RuPhos / Pd | Primary/secondary amines + Aryl/heteroaryl halides | Wide substrate scope, low catalyst loadings, robust for complex molecules. | rsc.org |

| Pd/SiO₂ | Nitro aryls + Aromatic aldehydes | One-pot reductive N-monoalkylation. | rsc.org |

Table 3: Examples of Palladium-Catalyzed Routes to Secondary Amines.

Optimization of Synthetic Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its derivatives. The ideal conditions depend heavily on the chosen synthetic methodology.

In modified Gabriel synthesis , yield enhancement is achieved by careful selection of solvents and reagents. Polar aprotic solvents like DMF are often preferred for the SN2 alkylation step. nrochemistry.comthermofisher.com The choice of alkylating agent is also important; alkyl iodides are typically more reactive than other halides. nrochemistry.com Using milder cleavage methods, such as the Ing-Manske procedure with hydrazine, is critical for preventing the degradation of products with base- or acid-sensitive functional groups. nrochemistry.comthermofisher.com The addition of a catalytic amount of a crown ether can also improve yields in the alkylation step. thermofisher.com

In palladium-catalyzed routes , optimization is a multifactorial process. The selection of the ligand is paramount, as it influences the catalyst's stability, activity, and selectivity. rsc.orgrsc.org The choice of base, solvent, and temperature must be carefully balanced to promote the desired catalytic cycle while suppressing side reactions. For example, sterically hindered bases like NaOt-Bu or LiNTMS are often essential for the deprotonation of the amine without competing as a nucleophile. tandfonline.com The robustness of modern catalyst systems, such as those based on BrettPhos and RuPhos, allows for high yields even when reactions are set up outside of a glovebox, simplifying the optimization process for complex substrates. rsc.org

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity of N Methylbutan 2 Amine

Fundamental Reactivity of Secondary Amine Functional Groups

The core reactivity of n-methylbutan-2-amine stems from the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics to the molecule. crunchchemistry.co.uk As a secondary amine, it has two organic substituents and one hydrogen atom bonded to the nitrogen, allowing for a distinct set of reactions compared to primary or tertiary amines. wikipedia.org

Alkylation Reaction Pathways

This compound readily undergoes alkylation reactions when treated with alkyl halides. evitachem.comwikipedia.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. ucalgary.ca

The initial reaction of this compound with an alkyl halide, such as ethyl iodide, would yield a tertiary amine, N-ethyl-N-methylbutan-2-amine. chemsrc.com However, a significant challenge in this process is the potential for overalkylation. wikipedia.orgucalgary.ca The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org

Several strategies can be employed to control the extent of alkylation and favor the formation of the tertiary amine. Using an excess of the secondary amine can statistically favor the mono-alkylation product. ucalgary.ca Alternatively, employing specific reaction conditions, such as the use of Hünig's base (N,N-diisopropylethylamine) in acetonitrile, has been shown to facilitate the clean synthesis of tertiary amines from secondary amines and alkyl halides, minimizing the formation of the undesired quaternary ammonium salt. researchgate.net Another approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for a self-limiting alkylation process to selectively produce secondary amines, and by extension, can be adapted for the controlled synthesis of tertiary amines. acs.org

Acid-Base Equilibria and Ammonium Salt Formation

The lone pair of electrons on the nitrogen atom of this compound makes it a Brønsted-Lowry base, capable of accepting a proton from an acid. crunchchemistry.co.ukchemguide.co.uk In aqueous solution, it establishes an equilibrium with water, forming a hydroxide (B78521) ion and the corresponding conjugate acid, the N-methyl-sec-butylammonium ion. chemguide.co.uk

Reaction with Water: CH₃CH₂CH(CH₃)NHCH₃ + H₂O ⇌ CH₃CH₂CH(CH₃)NH₂⁺CH₃ + OH⁻

Alkylamines are generally more basic than ammonia due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. crunchchemistry.co.uk Secondary amines, like this compound, are typically more basic than primary amines. quora.com

When reacted with strong acids such as hydrochloric acid (HCl) or hydrobromic acid (HBr), this compound undergoes a neutralization reaction to form a stable ammonium salt. libretexts.orglumenlearning.com These salts are typically water-soluble, a property that can be exploited for the separation of amines from neutral organic compounds. libretexts.orglibretexts.org

Reaction with HCl: CH₃CH₂CH(CH₃)NHCH₃ + HCl → [CH₃CH₂CH(CH₃)NH₂⁺CH₃]Cl⁻

The basicity of amines is a crucial factor in their chemical reactivity and is quantified by the pKa of their conjugate acid. For simple aliphatic amines, the pKa of the ammonium ion is typically around 10-11. libretexts.org

Condensation Reactions Leading to Imines and Enamines

This compound, as a secondary amine, reacts with aldehydes and ketones to form enamines. libretexts.orgfiveable.me This reaction is a type of condensation reaction, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl group towards nucleophilic attack. ucalgary.ca The nitrogen atom of this compound then attacks the electrophilic carbonyl carbon, forming a carbinolamine intermediate. ucalgary.ca Since the nitrogen in this intermediate is bonded to two alkyl groups and has no hydrogen atom to lose to directly form an imine, the elimination of water proceeds by the removal of a proton from an adjacent carbon atom (the α-carbon), leading to the formation of a carbon-carbon double bond. libretexts.orgucalgary.ca

The product, an enamine, is characterized by having a nitrogen atom attached to a double-bonded carbon. masterorganicchemistry.com Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. masterorganicchemistry.com

It's important to distinguish this from the reaction of primary amines with aldehydes or ketones, which results in the formation of imines, compounds containing a carbon-nitrogen double bond. wikipedia.org

The Mannich reaction is another important condensation reaction where a secondary amine like this compound can participate. This three-component reaction involves an aldehyde, a primary or secondary amine, and a compound with an enolizable proton (like a ketone), to form a β-amino-carbonyl compound, also known as a Mannich base. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an iminium ion from the secondary amine and the aldehyde, which then acts as an electrophile for the enolized ketone. wikipedia.org

Oxidation Reactions of this compound

The nitrogen atom in this compound is susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions.

N-Oxidation Mechanisms

The oxidation of secondary amines can lead to several N-oxygenated products. A common pathway involves the formation of a hydroxylamine (B1172632) intermediate, which can be further oxidized. uomustansiriyah.edu.iq The N-oxidation of primary and secondary amines to hydroxylamines is considered a general metabolic route in biological systems. nih.gov

Reagents like choline (B1196258) peroxydisulfate (B1198043) have been shown to selectively oxidize secondary amines to N,N-disubstituted hydroxylamines under mild conditions. thieme-connect.comorganic-chemistry.org

Further oxidation of the hydroxylamine intermediate can lead to the formation of a nitrone. uomustansiriyah.edu.iq For example, the oxidation of secondary amines with Oxone in a biphasic basic medium provides a metal-free method for the direct synthesis of nitrones. acs.org Platinum(II) complexes have also been used as catalysts for the oxidation of secondary amines to nitrones using hydrogen peroxide as the oxidant. rsc.org

Formation of Amide and Nitrile Derivatives

While the direct oxidation of a secondary amine to a nitrile is not a typical reaction, amide derivatives can be readily formed from this compound. The reaction of secondary amines with acyl chlorides or acid anhydrides is a common method for the synthesis of tertiary amides. wikipedia.orgchemistrystudent.comsavemyexams.com This is a nucleophilic addition-elimination reaction where the amine attacks the carbonyl carbon of the acylating agent. chemistrystudent.com

Reaction with an Acyl Chloride: CH₃CH₂CH(CH₃)NHCH₃ + RCOCl → CH₃CH₂CH(CH₃)N(CH₃)COR + HCl

The hydrochloric acid produced in this reaction will react with another molecule of the amine to form an ammonium salt. crunchchemistry.co.uk

More recently, methods have been developed for the direct synthesis of amides from carboxylic acids and amines using activating agents like B(OCH₂CF₃)₃, which can proceed with low levels of racemization for chiral amines. acs.org Another modern approach involves the use of potassium acyltrifluoroborates (KATs) which react with secondary amines in an oxidative amidation process to form tertiary amides. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₃N | cymitquimica.comnih.gov |

| Molecular Weight | 87.16 g/mol | nih.gov |

| Physical Form | Liquid | cymitquimica.comsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 7713-69-1 | nih.gov |

| Purity | ~95% | cymitquimica.comsigmaaldrich.com |

Reduction Pathways for this compound

While this compound is itself a product of reduction from other functional groups, understanding its formation through these pathways is crucial. The primary method for synthesizing secondary amines like this compound involves the reduction of imines. Specifically, this compound can be formed via the reduction of N-methylbutan-2-imine. This transformation is typically achieved using a mild reducing agent to selectively reduce the carbon-nitrogen double bond.

A common and effective method is reductive amination. This can involve the reaction of butan-2-one with methylamine (B109427) to form the intermediate N-methylbutan-2-imine, which is then reduced in situ to the final amine product.

Key Reduction Reaction:

| Precursor | Reducing Agent | Solvent | Product |

| N-methylbutan-2-imine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) | This compound |

The use of sodium cyanoborohydride is particularly advantageous as it is selective for the iminium ion, even in the presence of a ketone, allowing for a one-pot reaction. Other reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can also be employed for the reduction of related precursors like amides, although the reduction of imines is a more direct pathway. evitachem.com

Nucleophilic Substitution Reactions Involving the Amine Moiety

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. evitachem.com This characteristic allows it to participate in a variety of nucleophilic substitution reactions, where the amine attacks an electrophilic center, typically a carbon atom, leading to the formation of a new carbon-nitrogen bond. evitachem.comcymitquimica.com

As a secondary amine, this compound can react with alkyl halides in what is known as an N-alkylation reaction. This reaction proceeds via an SN2 mechanism. However, the initial alkylation produces a tertiary amine, which can itself react further with the alkyl halide to form a quaternary ammonium salt. This can lead to a mixture of products. libretexts.org

A specific example involves the reaction of this compound with 2-bromobenzyl chloride under basic conditions. In this synthesis, this compound acts as the nucleophile, displacing the chloride on the benzyl (B1604629) group to form 1-(2-bromophenyl)-N-methylbutan-2-amine. The choice of base, such as potassium carbonate, is critical to neutralize the acid produced and to minimize side reactions.

Acylation is another significant nucleophilic substitution reaction. This compound can react with acylating agents like acid chlorides or anhydrides to form N-substituted amides. For instance, reacting this compound with formyl chloride would yield N-(3-methylbutan-2-yl)formamide. pearson.com

Table of Representative Nucleophilic Substitution Reactions:

| Electrophile | Reaction Type | Product Class |

| Alkyl Halides (e.g., Methyl Iodide) | N-Alkylation | Tertiary Amine / Quaternary Ammonium Salt evitachem.comlibretexts.org |

| Acyl Halides (e.g., Acetyl Chloride) | N-Acylation | N,N-Disubstituted Amide smolecule.com |

| Carbonyl Compounds (e.g., Aldehydes) | Condensation | Imine/Enamine evitachem.com |

| Benzyl Halides (e.g., 2-bromobenzyl chloride) | N-Alkylation | Tertiary Benzylamine Derivative |

Influence of Steric and Electronic Factors on Reactivity Profiles

The reactivity of this compound is a direct consequence of the interplay between steric and electronic factors originating from its molecular structure. evitachem.com

Electronic Factors: The nitrogen atom is bonded to two alkyl groups: a methyl group and a sec-butyl group. Both are electron-donating groups (EDGs) through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making its lone pair more available for donation. Consequently, this compound is more basic and generally a stronger nucleophile than primary amines or ammonia. msu.edu The enhanced nucleophilicity facilitates its reaction with various electrophiles. evitachem.com

Comparative Analysis of Related Amines:

| Amine | Structure | Electronic Effect (relative to NH₃) | Steric Hindrance | Expected Nucleophilicity |

| Ammonia | NH₃ | Reference | Very Low | Low |

| Methylamine | CH₃NH₂ | +I (1 alkyl group) | Low | Moderate |

| This compound | CH₃NHCH(CH₃)CH₂CH₃ | +I (2 alkyl groups) | Moderate-High | High, but sterically sensitive |

| Di-tert-butylamine | ( (CH₃)₃C )₂NH | +I (2 bulky alkyl groups) | Very High | Very Low (non-nucleophilic base) |

Mechanistic Investigations using Computational Chemistry

While specific computational studies focusing exclusively on this compound are not widely documented in publicly available literature, the methodologies of computational chemistry are routinely applied to understand the reactivity of similar amine compounds. usp.br These in silico methods provide profound insights into reaction mechanisms that are often difficult to probe experimentally. usp.br

Techniques such as Density Functional Theory (DFT) and ab initio methods are used to model the behavior of molecules like this compound. These studies can elucidate detailed reaction pathways, identify transition state structures, and calculate activation energies.

Applications of Computational Chemistry in Amine Reactivity:

| Computational Method | Information Obtained | Relevance to this compound |

| Geometry Optimization | Predicts the most stable 3D structure, bond lengths, and angles. | Determines the ground-state conformation, including the steric profile of the sec-butyl group. |

| Transition State Search | Locates the highest energy point along a reaction coordinate (the transition state). | Elucidates the mechanism of nucleophilic substitution or other reactions by visualizing the bond-forming/breaking process. |

| Frequency Calculation | Calculates vibrational frequencies to confirm stable structures and transition states, and to determine zero-point energies and thermal corrections. | Provides thermochemical data like enthalpy and Gibbs free energy of activation, allowing for reaction rate prediction. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Visualizes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The HOMO on the nitrogen lone pair explains its nucleophilicity, while the LUMO interaction with an electrophile's LUMO can predict reaction feasibility. |

For this compound, computational studies could precisely quantify the electronic effect of the alkyl groups on the nitrogen's charge density and map the steric hindrance around the reactive site. Furthermore, by modeling its reaction with various electrophiles, researchers can rationalize experimental outcomes, such as product ratios in competing reaction pathways, and predict its reactivity in novel chemical transformations. researchgate.net

Stereochemistry, Chiral Synthesis, and Enantioselective Separation of N Methylbutan 2 Amine Analogues

Chirality of n-Methylbutan-2-amine and Related sec-Butylamine (B1681703) Structures

This compound possesses a stereogenic center at the second carbon atom of the butyl chain (C2). nih.govebi.ac.uk This carbon is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a methylamino group. nih.gov This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-N-methylbutan-2-amine and (S)-N-methylbutan-2-amine.

This chirality is fundamental to its parent compound, sec-butylamine (butan-2-amine), which is also chiral for the same reason. wikipedia.org sec-Butylamine is one of the four structural isomers of butylamine (B146782) and exists as a pair of enantiomers, (R)- and (S)-sec-butylamine. wikipedia.org The stereochemistry of these simple aliphatic amines is a foundational concept in organic chemistry and is crucial for their application as chiral building blocks or ligands in asymmetric synthesis. sigmaaldrich.com For instance, the enantiomeric purity of sec-butylamine can be determined using NMR spectroscopy after derivatization with a chiral agent to form diastereomers. nih.govmdpi.com The distinct stereochemical nature of these amines influences their interactions with other chiral molecules, a principle that underpins their use in stereoselective synthesis and their biological roles.

Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure chiral amines, including analogues of this compound, is a significant objective in modern organic synthesis. Various methodologies have been developed to achieve high levels of stereocontrol.

Biocatalytic reductive amination has emerged as a powerful and environmentally benign method for producing chiral amines from prochiral ketones. nih.govresearchgate.net This approach utilizes enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) to catalyze the asymmetric synthesis of amines with high stereoselectivity. rsc.orgresearchgate.net The process typically involves the reaction of a ketone with an amine donor, such as ammonia (B1221849) or a primary amine, to form an intermediate imine, which is then stereoselectively reduced by the enzyme. nih.govresearchgate.net

Whole-cell biocatalysts are often employed to reduce costs by facilitating cofactor regeneration internally. nih.gov Research has demonstrated the successful application of various IREDs for the reductive amination of different ketones using methylamine (B109427) as the donor, achieving good to excellent stereoselectivity depending on the specific enzyme and substrate pairing. nih.gov Amine dehydrogenases have also been used effectively, performing the amination of a range of ketones and aldehydes with up to quantitative conversion and often perfect stereoselectivity, affording the (R)-configured amines with over 99% enantiomeric excess (ee). rsc.org Conversely, specific bacterial strains like Brevibacterium epidermidis have been identified that catalyze (S)-selective reductive amination. cjcatal.com

| Biocatalyst (Enzyme/Strain) | Ketone Substrate | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| IRED (from recombinant E. coli) | 3-Methylcyclohexanone | Methylamine | (1S,3R)-N,3-dimethylcyclohexylamine | 93 | 99 | nih.gov |

| Amine Dehydrogenase (AmDH) | Various aromatic and aliphatic ketones | Ammonium (B1175870) formate | (R)-amines | Up to quantitative | >99 | rsc.org |

| Arthrobacter sp. KNK168 | 3,4-dimethoxyphenylacetone | (R)-1-Phenylethylamine | (R)-3,4-dimethoxyamphetamine | 82 | >99 | nih.gov |

| Brevibacterium epidermidis ECU1015 | Phenylacetone derivatives | Ammonium | (S)-amines | Moderate | >99 | cjcatal.com |

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. Lipase-catalyzed kinetic resolution of amines involves the selective acylation of one enantiomer, leaving the other unreacted. mdpi.com This method relies on the high enantioselectivity of lipases, which are versatile and robust biocatalysts. mdpi.comresearchgate.net

To overcome the 50% theoretical yield limit of standard kinetic resolution, dynamic kinetic resolution (DKR) is employed. rsc.org DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. rsc.orgrsc.org This is typically achieved using a chemocatalyst, such as palladium supported on alkaline earth salts (e.g., BaSO₄, CaCO₃), which racemizes the unreacted amine without compromising the enzyme's activity. rsc.org This dual-catalyst system allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product. rsc.orgresearchgate.net

| Enzyme | Racemization Catalyst | Acyl Donor | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| Immobilized Lipase | Pd on BaSO₄ | Acyl donor | Racemic benzylic amines | Enantiopure amide | High | Not specified | rsc.org |

| Candida antarctica Lipase B (CAL-B) | Shvo's catalyst | Not specified | β-substituted isopropylamines | (R)-amides and (S)-amines | Not specified | Not specified | researchgate.net |

| Lipase PS, AK, or QL | Reversible hemiaminal formation | Not specified | Racemic N-acylhemiaminals | (R)-acetylated enantiomers | Quantitative | >99 | researchgate.net |

The asymmetric synthesis of chiral amines can be achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral building block. sigmaaldrich.com Chiral amines themselves, such as enantiopure α-ethylbenzylamine, can serve as building blocks for creating more complex chiral molecules like C₂-symmetrical secondary amines or phosphoramidite (B1245037) ligands used in asymmetric catalysis. sigmaaldrich.com

Transition metal-catalyzed asymmetric hydrogenation of imines is a highly efficient method for producing chiral amines. acs.org While the hydrogenation of N-aryl imines is well-established, the asymmetric hydrogenation of N-alkyl ketimines, which would be a direct route to compounds like this compound, has proven more challenging due to catalyst deactivation by the basic amine product. acs.org Despite these challenges, progress has been made using iridium-based catalysts. For example, the direct reductive amination of 3-methylbutan-2-one with m-anisidine (B1676023) using an iridium-phosphate catalyst yielded the corresponding chiral secondary amine with 90% ee. mdpi.com

| Catalyst System | Substrate(s) | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Iridium-Phosphate Catalyst | 3-Methylbutan-2-one and m-anisidine | Reductive Amination | 3-Methoxy-N-(3-methylbutan-2-yl)aniline | 86 | 90 | mdpi.com |

| (R)-BINOL ligands | Alkylating agent and substrate | Asymmetric Alkylation | Chiral variant of 1-(2-bromophenyl)-N-methylbutan-2-amine | Not specified | >90 | |

| Jacobsen's thiourea (B124793) catalyst | Racemic amine | Kinetic Resolution | Chiral variant of 1-(2-bromophenyl)-N-methylbutan-2-amine | Not specified | 85 |

In syntheses involving the creation of multiple stereocenters, controlling the relative stereochemistry (diastereocontrol) is essential. This is often accomplished by using a chiral auxiliary or a substrate with a pre-existing stereocenter to direct the stereochemical outcome of a subsequent reaction. Reductive amination procedures utilizing a chiral auxiliary can provide access to α-chiral amines with varying degrees of diastereoselectivity. d-nb.info

For instance, methodologies have been developed where a chiral auxiliary is attached to the nitrogen atom, and subsequent reduction of the resulting imine is directed by the auxiliary, leading to the preferential formation of one diastereomer. d-nb.info Similarly, chelation-controlled addition of organometallic reagents to chiral N-acylpyridinium salts, derived from chiral amines, can furnish products with excellent diastereoselectivity. researchgate.net This control is paramount in the total synthesis of complex natural products and pharmaceuticals where precise three-dimensional architecture is required for biological function.

Asymmetric Synthesis Utilizing Chiral Intermediates and Catalysts

Enantioselective Separation Techniques

When a synthesis does not produce a single enantiomer, or for analytical purposes, the separation of enantiomers is required. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most powerful and widely used methods for this purpose. nih.govresearchgate.netmdpi.com

For aliphatic amines like this compound and its analogues, derivatization is often necessary to introduce functional groups (e.g., amides, urethanes, or fluorogenic tags) that enhance interaction with the CSP and improve separation. nih.govnih.gov Polysaccharide-derived CSPs (e.g., Chiralpak and Chiralcel series) and proline-based CSPs have shown great efficacy in resolving the enantiomers of various derivatized chiral amines. nih.govresearchgate.netnih.gov The choice of the CSP, the derivatizing agent, and the mobile phase composition are all critical factors in achieving baseline separation. researchgate.netmdpi.com

Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is another viable preparative-scale method. For example, racemic sec-butylamine has been successfully resolved into its pure enantiomers (o.p. > 99%) using D- or L-tartaric acid. sioc-journal.cn

| Technique | Chiral Stationary Phase (CSP) | Analyte Type / Derivative | Separation Details | Reference |

|---|---|---|---|---|

| GC | Diproline-based CSP | Aliphatic amines (trifluoroacetic anhydride (B1165640) derivatives) | Separation increases with the size of the alkyl groups. | nih.gov |

| HPLC | Amylose- and Cellulose-derived CSPs (e.g., Chiralpak IA) | Chiral amines (naphthaldimine derivatives) | Amylose-derived CSPs generally showed greater enantioselectivity. | researchgate.net |

| HPLC | Polysaccharide-derived CSPs (e.g., Chiralpak IE) | Aliphatic amines (NBD derivatives) | Chiralpak IE showed the best enantiomer separation for most analytes. | nih.gov |

| HPLC | Crown ether-based CSP | Secondary amines | First general method for enantioselective separation of secondary amines on this CSP type. | sci-hub.se |

| Classical Resolution | D- or L-tartaric acid (Resolving Agent) | sec-Butylamine | Yielded pure enantiomers with >99% optical purity. | sioc-journal.cn |

Application of Homochiral Metal-Organic Frameworks (MOFs) for Chiral Resolution

Homochiral metal-organic frameworks (HMOFs) have emerged as a promising class of materials for enantioselective separations due to their high porosity, large surface area, and the ability to create tailored chiral environments within their pores. acs.orgnih.gov These crystalline materials are constructed from metal ions or clusters linked by organic ligands, and by using enantiopure ligands, a chiral porous framework can be synthesized. acs.orgnih.gov The enantioseparation capabilities of HMOFs are based on the differential interactions between the enantiomers of a racemic guest molecule and the chiral recognition sites within the framework.

A significant breakthrough in the separation of small aliphatic amines was achieved with the development of a robust chiral chromium-based MOF, Cr-SXU-5. acs.org This material was synthesized using (S)-1,1'-bi-2-naphthol (BINOL) as the source of chirality. acs.org Research has demonstrated the high efficacy of Cr-SXU-5 in the enantioselective separation of several chiral amines. acs.org Notably, for 3-methylbutan-2-amine, a structural isomer of this compound, Cr-SXU-5 achieved an outstanding enantiomeric excess (ee) of over 99.3%. acs.org This result is reported to be the highest among HMOFs for the separation of such amines, highlighting the potential of these materials for resolving challenging racemic mixtures. acs.org The stability of Cr-SXU-5 under various conditions, including exposure to acidic and basic aqueous solutions, further underscores its practical utility in separation processes. acs.org

The following table summarizes the research findings on the chiral resolution of a this compound analogue using a homochiral MOF.

| Homochiral MOF | Chiral Amine Analogue | Achieved Enantiomeric Excess (ee) | Key Findings |

| Cr-SXU-5 | 3-methylbutan-2-amine | > 99.3% | High stability and recyclability of the MOF. The separation efficiency was maintained over multiple cycles. acs.org |

Chromatographic Enantioseparation Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are powerful and widely used methods for the separation of enantiomers. The success of these separations hinges on the use of a chiral environment, which can be introduced through a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on an achiral column. scribd.comsci-hub.se

For the enantioseparation of chiral aliphatic amines like this compound and its analogues, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) tris(phenylcarbamate) derivatives (e.g., Chiralcel®, Chiralpak®), have proven to be highly effective in HPLC. nih.govresearchgate.netyakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector of the CSP. To enhance detection and improve chromatographic behavior, amines are often derivatized with agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) before analysis. nih.govresearchgate.net

Gas chromatography is another valuable technique for chiral amine separation. This often involves derivatization to increase volatility and introduce a chiral center if a chiral column is not used. Common derivatizing agents include N-trifluoroacetyl-L-prolyl chloride. tandfonline.com Alternatively, direct separation can be achieved using capillary columns coated with chiral stationary phases, such as modified cyclodextrins or chiral amino acid derivatives. nih.govnih.govwiley.com

The table below presents examples of chromatographic conditions used for the enantioseparation of chiral aliphatic amine analogues. While specific data for this compound is not detailed in the cited literature, the conditions for structurally similar amines are representative of the methods that would be applicable.

| Chromatographic Method | Chiral Stationary Phase (CSP) / Column | Mobile Phase / Carrier Gas & Conditions | Analyte (Analogue) | Key Separation Parameters |

| HPLC | Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) | n-Hexane/2-Propanol | NBD-derivative of 1,3-dimethylbutylamine | α = 1.35, Rs = 3.61 yakhak.org |

| HPLC | Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/2-Propanol | NBD-derivative of 1,3-dimethylbutylamine | α = 2.45, Rs = 10.51 yakhak.org |

| GC | Achiral DB-5 and DB-17 columns | Carrier Gas: Helium. Temperature programmed. | Diastereomeric esters from reaction with (S)-(+)-3-methylbutan-2-ol | Resolution factors (1.2–8.0) for various amino acids. researchgate.net |

| GC | Proline-based CSP | Carrier Gas: Helium. Isothermal at 120°C. | Trifluoroacetyl derivative of 1-phenylethylamine | α = 1.07 nih.gov |

α (alpha) represents the selectivity factor, and Rs represents the resolution factor.

Spectroscopic Characterization and Structural Elucidation of N Methylbutan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectral Analysis

In the ¹H NMR spectrum of n-Methylbutan-2-amine, the chemical shifts and splitting patterns of the proton signals provide valuable information about the electronic environment and neighboring protons for each type of hydrogen atom in the molecule. Generally, hydrogens on carbons adjacent to the nitrogen atom are deshielded and appear at a lower field (higher ppm) compared to typical alkane hydrogens. libretexts.org The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. libretexts.org

A detailed analysis of the expected ¹H NMR spectrum would reveal distinct signals for the methyl group attached to the nitrogen, the methine proton at the chiral center (C2), the methylene (B1212753) protons of the ethyl group, and the two terminal methyl groups. The coupling between adjacent non-equivalent protons would result in specific splitting patterns (e.g., doublets, triplets, quartets, multiplets), allowing for the assignment of each signal to its corresponding proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CH(CH₃)CH₂CH₃ | 2.5 - 2.8 | Multiplet | |

| -NHCH₃ | 2.3 - 2.5 | Singlet | |

| -CH₂CH₃ | 1.3 - 1.5 | Multiplet | |

| -CH(CH₃) | 1.0 - 1.2 | Doublet | |

| -CH₂CH₃ | 0.8 - 1.0 | Triplet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. Carbons directly bonded to the electron-withdrawing nitrogen atom are deshielded and thus resonate at a lower field compared to other aliphatic carbons. libretexts.org

The spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The carbon of the N-methyl group, the chiral C2 carbon, the methylene carbon of the ethyl group, and the two terminal methyl carbons will each have a characteristic chemical shift.

Table 2: Experimental ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C2 (CH) | 56.4 |

| N-CH₃ | 33.7 |

| C3 (CH₂) | 29.8 |

| C1 (CH₃) | 20.1 |

| C4 (CH₃) | 11.0 |

Source: Wiley-VCH GmbH nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A notable feature for a secondary amine is the N-H stretching vibration, which typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹. libretexts.org

Other significant absorptions include the C-H stretching vibrations of the aliphatic groups just below 3000 cm⁻¹, and the C-N stretching vibration, which is expected in the 1000-1250 cm⁻¹ region for aliphatic amines. libretexts.org The bending vibrations for the N-H bond and the various C-H bonds also provide structural information.

Table 3: Key FT-IR Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend | 1550 - 1650 | Variable |

| C-N Stretch | 1000 - 1250 | Medium |

Source: NIST Mass Spectrometry Data Center nih.gov

Raman and Fourier-Transform Raman (FT-Raman) Spectroscopy

Raman spectroscopy complements FT-IR by providing information on the vibrations of non-polar bonds. For this compound, the C-C and C-H bonds of the alkyl chain would be expected to produce strong Raman signals. The N-H stretching vibration, while visible in the Raman spectrum, is typically weaker than in the IR spectrum. The symmetric C-N stretching vibration also gives rise to a characteristic Raman line. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. ias.ac.in

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₅H₁₃N, corresponding to a molecular weight of approximately 87.16 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. A key feature of amines is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

The fragmentation of this compound in the mass spectrometer is dominated by alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. This results in the formation of stable, resonance-stabilized carbocations. The most prominent peak in the mass spectrum, known as the base peak, is often due to this alpha-cleavage. For this compound, the base peak is observed at m/z 58, and another significant peak is seen at m/z 72. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. In a GC-MS analysis of this compound, the compound would first be separated from a mixture based on its boiling point and interaction with the GC column, and then detected by the mass spectrometer, which would provide its characteristic mass spectrum for identification. The Kovats retention index, a measure of the retention time in gas chromatography, has been reported for this compound. nih.gov

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 87 | Low | [M]⁺ (Molecular Ion) |

| 72 | High | [M - CH₃]⁺ |

| 58 | Base Peak | [M - C₂H₅]⁺ |

Source: NIST Mass Spectrometry Data Center nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For simple aliphatic amines such as this compound, the primary chromophore is the nitrogen atom with its non-bonding (n) lone pair of electrons.

The UV-Vis spectrum of saturated aliphatic amines is characterized by a weak absorption band in the far ultraviolet region, typically around 200 nm. libretexts.orglibretexts.org This absorption is attributed to the electronic transition of a non-bonding electron from the nitrogen lone pair to an anti-bonding sigma orbital (n → σ*). researchgate.net This transition is of low molar absorptivity (ε), making it of limited practical value for routine quantitative analysis, especially at low concentrations. researchgate.net In the case of this compound, a secondary aliphatic amine, a single weak absorption band is expected.

The position of this absorption can be influenced by the solvent environment. In neutral or acidic aqueous solutions, the amine group can become protonated. This protonation ties up the lone pair of electrons, making them unavailable for the n → σ* transition. Consequently, the absorption band undergoes a hypsochromic shift (a shift to a shorter wavelength), and its intensity diminishes significantly. researchgate.net

The general characteristics of UV-Vis absorption for simple secondary aliphatic amines are summarized in the table below.

| Class of Compound | Chromophore | Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| Secondary Aliphatic Amine | Nitrogen Lone Pair | n → σ* | ~200-220 | Low |

Data based on general spectroscopic principles for aliphatic amines. libretexts.orglibretexts.orgresearchgate.net

Due to the presence of only a single, weak, and relatively featureless absorption band in a region often obscured by solvent cut-offs, UV-Vis spectroscopy is not a primary technique for the detailed structural elucidation of this compound. However, it can be useful in specific contexts, such as studying derivatized forms of the amine which may possess stronger chromophores. For instance, derivatization with reagents like 4-chloro-7-nitrobenzofurazan (B127121) can yield products with strong absorbance in the visible region, facilitating analysis. nih.gov

Comprehensive Spectroscopic Analysis in Conformational Studies

The study of conformational isomers of flexible molecules like this compound requires a more comprehensive approach than UV-Vis spectroscopy alone. The energy difference between conformers of simple aliphatic amines is typically small, and the electronic transitions observed in UV-Vis spectroscopy are not sufficiently sensitive to these subtle structural variations. The rotation around the C-N and C-C single bonds leads to various staggered conformations (anti and gauche).

Due to its tetrahedral configuration around the nitrogen atom, which is sp3 hybridized, this compound is chiral at the nitrogen center. However, the enantiomeric forms rapidly interconvert at room temperature through a process known as pyramidal or nitrogen inversion. libretexts.org This inversion has a low energy barrier, preventing the resolution of the enantiomers under normal conditions. libretexts.org

While UV-Vis spectroscopy offers limited utility, other spectroscopic techniques are indispensable for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the connectivity and chemical environment of atoms. For this compound, ¹H NMR can provide information on the number of protons in different environments, and their coupling patterns can give clues about the dihedral angles between them, which is fundamental to conformational analysis. The chemical shifts of carbons attached to the nitrogen atom in the ¹³C NMR spectrum are also characteristic. libretexts.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. As a secondary amine, this compound exhibits a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹. libretexts.org The position and shape of this band can be influenced by hydrogen bonding, which in turn relates to molecular conformation and intermolecular interactions.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are frequently employed to model the potential energy surface of the molecule. These calculations can predict the relative stabilities of different conformers, rotational energy barriers, and theoretical spectroscopic data (IR, NMR) that can be compared with experimental results to confirm the presence of specific conformers.

Computational Chemistry and Advanced Theoretical Investigations of N Methylbutan 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. bohrium.com It offers a balance between accuracy and computational cost, making it suitable for a detailed analysis of amines. acs.orgnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For n-Methylbutan-2-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its structural parameters. acs.org

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. The electronic properties, such as the dipole moment and total energy, are also determined, providing a comprehensive electronic profile.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N | ~1.47 Å |

| Bond Length | N-H | ~1.02 Å |

| Bond Length | C-C (sec-butyl) | ~1.54 Å |

| Bond Length | C-H | ~1.09 Å |

| Bond Angle | C-N-C | ~112° |

| Bond Angle | H-N-C | ~109° |

| Dihedral Angle | C-C-N-C | ~175° (anti-periplanar) |

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra. cam.ac.uk This method calculates the energies of electronic transitions from the ground state to various excited states. whiterose.ac.uk

For an aliphatic amine like this compound, the lowest energy transitions are typically of the n → σ* type, involving the promotion of an electron from the non-bonding lone pair orbital of the nitrogen atom to an antibonding sigma orbital. TD-DFT calculations can provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths, which indicate the intensity of these transitions.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~6.2 | ~0.02 | n(N) → σ(C-N) |

| S₀ → S₂ | ~6.8 | ~0.05 | n(N) → σ(C-H) |

Quantum Mechanical Studies and Molecular Properties

Further quantum mechanical studies provide deeper insights into the molecular orbitals and charge distribution, which are key to understanding the chemical behavior of this compound.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netacs.org

In this compound, the HOMO is predominantly localized on the nitrogen atom, corresponding to its lone pair of electrons. The LUMO is typically a delocalized antibonding σ* orbital. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -9.5 |

| LUMO | ~ 1.5 |

| HOMO-LUMO Gap | ~ 11.0 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive description of bonding by localizing the molecular wave function into one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.denumberanalytics.com This analysis reveals details about charge distribution, hybridization, and stabilizing intramolecular interactions. wisc.edu

| Natural Atomic Charges | Second-Order Perturbation Theory Analysis | ||||

|---|---|---|---|---|---|

| Atom | Charge (e) | Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| N | ~ -0.95 | LP(1) N | σ(C-C) | ~ 3.5 | n → σ |

| C (bonded to N) | ~ 0.15 | LP(1) N | σ(C-H) | ~ 2.8 | n → σ |

| H (on N) | ~ 0.40 | σ(C-H) | σ(C-N) | ~ 5.1 | σ → σ |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would show a region of negative potential (typically colored red or yellow) concentrated around the nitrogen atom, corresponding to its high electron density and lone pair. pearson.com This indicates that the nitrogen atom is the primary site for electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms, particularly the one attached to the nitrogen, making them susceptible to nucleophilic interaction. mdpi.com

Average Local Ionization Energy (ALIE) Calculations

Average Local Ionization Energy (ALIE) is a computational metric used to identify the regions of a molecule most susceptible to electrophilic attack and oxidation. researchgate.netresearchgate.net The ALIE value at any point on a molecule's electron density surface represents the average energy required to remove an electron from that specific location. Consequently, sites with the lowest ALIE values correspond to the most easily ionizable parts of the molecule, such as lone pairs on heteroatoms, which are often the primary sites of metabolic oxidation. researchgate.netresearchgate.net

For this compound, the nitrogen atom is the most prominent site for such reactions due to its lone pair of electrons. ALIE calculations, typically performed using Density Functional Theory (DFT), would map the surface of the molecule and identify the nitrogen atom as having the minimum ALIE value. researchgate.net This predicts that the nitrogen is the most probable site for processes like N-oxidation. While specific ALIE values for this compound are not detailed in readily available literature, the principle holds that the tertiary amine nitrogen would possess the lowest ALIE value compared to all other atoms in the molecule, marking it as a critical point for chemical instability and reaction. researchgate.net

Table 1: Conceptual ALIE Data for this compound This table illustrates the expected findings from an ALIE analysis. Actual values would require specific quantum chemical calculations.

| Molecular Region | Predicted ALIEmin (kcal/mol) | Implication |

|---|---|---|

| Nitrogen Atom (N) | Lowest Value | Most susceptible site for oxidation and electrophilic attack. researchgate.net |

| Alpha-Carbons | Intermediate Values | Potential sites for secondary reactions. |

| Other C-H Bonds | Highest Values | Least reactive sites. |

Reactivity Descriptors and Chemical Reaction Pathway Modeling

Fukui Function Analysis

Fukui function analysis is a powerful tool used to predict the regioselectivity of chemical reactions. It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for the identification of sites most susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). researchgate.net

For this compound, the nitrogen atom's lone pair makes it inherently nucleophilic. evitachem.com A Fukui function analysis would confirm this by indicating a high value for the function corresponding to electrophilic attack (f-) on the nitrogen atom. This highlights the availability of the nitrogen's lone pair to attack electron-deficient species. psu.edu Conversely, the analysis would identify the most electrophilic sites on the molecule, likely the hydrogen atom attached to the nitrogen and the alpha-carbon atoms, which would be susceptible to attack by strong bases or nucleophiles. nih.gov

Ionization Potential and Electron Affinity Calculations

Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors of a molecule's electronic stability and reactivity.

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower IP indicates that the molecule is more easily oxidized. Computationally, IP is often approximated as the negative of the energy of the Highest Occupied Molecular Orbital (HOMO) (I = -E_HOMO). nih.govacs.org An experimental analysis of this compound hydrochloride has revealed an ionization potential for the molecule of 8.4 eV. biosynth.com

Electron Affinity (EA) is the energy released when an electron is added to a molecule in its gaseous state. A higher EA suggests a greater propensity to accept an electron. Computationally, EA is approximated as the negative of the energy of the Lowest Unoccupied Molecular Orbital (LUMO) (A = -E_LUMO). nih.govacs.org

These values are crucial for understanding charge transfer interactions during a reaction.

Table 2: Key Electronic Properties of this compound

| Parameter | Definition | Typical Calculation Method | Reported Value / Theoretical Basis |

|---|---|---|---|

| Ionization Potential (I) | Energy to remove an electron. | I ≈ -E_HOMO | 8.4 eV (experimental, for hydrochloride salt) biosynth.com |

| Electron Affinity (A) | Energy released when adding an electron. | A ≈ -E_LUMO | Value not available in search results; requires specific calculation. nih.govacs.org |

Chemical Hardness and Electrophilicity Index Determination

From the Ionization Potential and Electron Affinity, several other important reactivity descriptors can be determined, including chemical hardness (η) and the global electrophilicity index (ω). nih.govacs.orgdergipark.org.tr